1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethoxy-methylpropyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide typically involves the following steps:
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Formation of the Chlorophenyl Intermediate: : The starting material, 2-chlorophenylamine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chlorophenylmethanesulfonamide.
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Introduction of the Dimethoxy-Methylpropyl Group: : The intermediate is then reacted with 2,3-dimethoxy-2-methylpropylamine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methanesulfonamide moiety can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(2-methoxyethyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(2,3-dimethoxypropyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylbutyl)methanesulfonamide
Uniqueness
1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-13(19-3,10-18-2)9-15-20(16,17)8-11-6-4-5-7-12(11)14/h4-7,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINZAYZHBOQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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